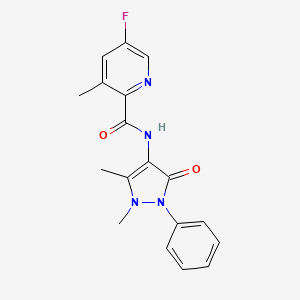
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-3-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-3-methylpyridine-2-carboxamide” is a chemical compound with the linear formula C24H21N5O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed in order to probe intermolecular interactions in detail .Chemical Reactions Analysis
Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-3-methylpyridine-2-carboxamide has been utilized in the synthesis of various heterocyclic compounds. A key intermediate derived from this compound was used to synthesize new pyrazole, pyridine, and pyrimidine derivatives. These derivatives are characterized by their elemental and spectral data, suggesting a wide range of potential applications in chemical research (Fadda et al., 2012).
X-ray Structure and DFT Calculations
Another study involved the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of antipyrine derivatives of this compound. These studies provided insights into the molecular structure, intermolecular interactions, and stability of these compounds (Saeed et al., 2020).
Biological Evaluation
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for potential biological applications. These derivatives were specifically screened for their inhibitory potential against various human enzymes, indicating potential for further applications in drug discovery (Saeed et al., 2015).
Anti-Breast Cancer Activity
The compound has also been used as an intermediate in the synthesis of pyrazolone derivatives with potential anti-breast cancer activity. These compounds were characterized and screened against a human tumor breast cancer cell line, indicating their therapeutic potential (Ghorab et al., 2014).
Imaging Applications
It has also been explored in imaging applications. A derivative of this compound was synthesized for potential use as a PET (Positron Emission Tomography) agent for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Antitubercular Applications
Some derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents. These derivatives were characterized and tested for their antimycobacterial activity, showing significant potential for tuberculosis treatment (Ahsan et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-fluoro-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-11-9-13(19)10-20-15(11)17(24)21-16-12(2)22(3)23(18(16)25)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNANNUKLDEGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-3-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

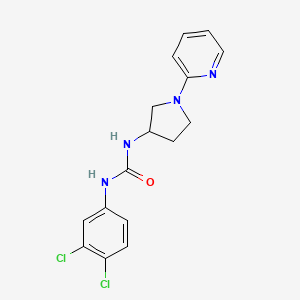
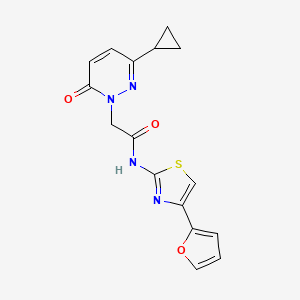
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)
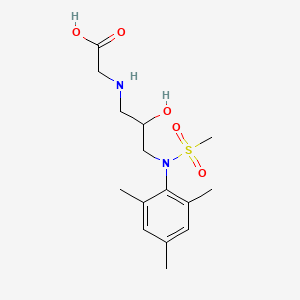
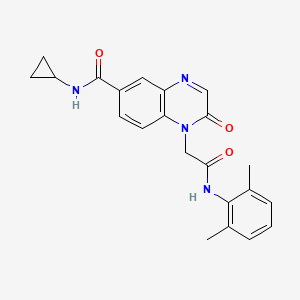
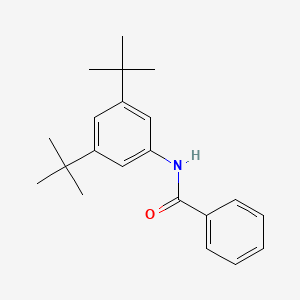

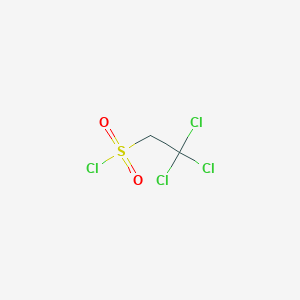

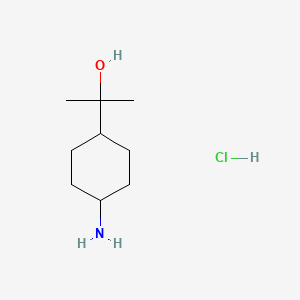
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)